Taxezopidina G

Descripción general

Descripción

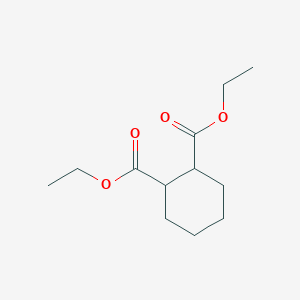

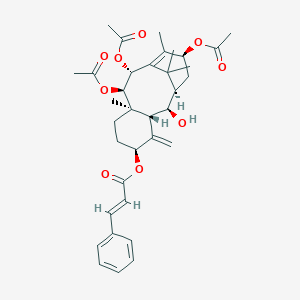

Taxezopidine G is a taxane diterpenoid compound isolated from the needles and young stems of the yew tree species, Taxus baccata L., which is widely distributed in Europe, North America, and parts of Asia . This compound belongs to the family of taxoids, which are known for their complex structures and significant biological activities .

Aplicaciones Científicas De Investigación

Taxezopidine G has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying the mechanisms of action of taxoids and their potential therapeutic applications .

Chemistry: In chemistry, Taxezopidine G is used as a model compound for studying complex synthetic routes and reaction mechanisms. Its structure provides insights into the stereochemistry and reactivity of taxane diterpenoids .

Biology: In biological research, Taxezopidine G is studied for its potential anti-cancer properties. It has been shown to inhibit the depolymerization of microtubules, similar to other taxoids like paclitaxel .

Medicine: In medicine, Taxezopidine G is explored for its potential use as an anti-neoplastic agent. Its ability to stabilize microtubules makes it a promising candidate for the development of new cancer therapies .

Industry: In the pharmaceutical industry, Taxezopidine G is used as a precursor for the synthesis of various taxoid derivatives with potential therapeutic applications .

Mecanismo De Acción

Target of Action

Taxezopidine G is a taxoid, a type of diterpenoid natural product . Taxoids are known for their potent anticancer properties . More research is needed to identify the compound’s primary targets and their roles.

Mode of Action

Taxoids in general, such as paclitaxel (taxol), are known to stabilize microtubules and prevent their depolymerization, thereby inhibiting cell division

Biochemical Pathways

Taxoids like paclitaxel are known to affect the microtubule dynamics, which are crucial for cell division . By stabilizing microtubules, taxoids prevent the normal breakdown of microtubules during cell division, thereby inhibiting the process of mitosis and leading to cell death

Pharmacokinetics

The pharmacokinetic properties of Taxezopidine G, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its classification as a taxoid, it is possible that it may have similar effects as other taxoids, such as inhibiting cell division and inducing cell death

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Taxezopidine G involves the extraction of the compound from the methanolic extract of the needles and young stems of Taxus baccata L. The process includes several steps of purification and isolation using chromatographic techniques . The detailed synthetic route involves the use of specific reagents and conditions to achieve the desired structure, including diastereoselective reactions and intramolecular Diels-Alder reactions .

Industrial Production Methods: Industrial production of Taxezopidine G is primarily based on the extraction from natural sources, given the complexity of its structure. The large-scale extraction involves the use of solvents like methanol and subsequent purification steps to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Taxezopidine G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetoxy groups in its structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize specific functional groups in Taxezopidine G.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce ketone and ester groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Taxezopidine G, which can be further analyzed using spectroscopic techniques .

Comparación Con Compuestos Similares

10-Deacetyltaxezopidine G: A closely related compound, 10-deacetyltaxezopidine G lacks an acetyl group present in Taxezopidine G, leading to differences in its biological activity.

Uniqueness: Taxezopidine G’s unique structural features, such as its specific acetoxy and hydroxyl groups, contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .

Propiedades

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQINDQGQJLIYFL-PBRGCZQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In which species of Taxus has Taxezopidine G been identified?

A1: Taxezopidine G has been isolated from the seeds of Taxus mairei [], the heartwood of Taxus cuspidata [], and the seeds of Taxus chinensis []. Additionally, it has been found in the needles and young stems of Taxus baccata [] and Taxus baccata growing in Iran [].

Q2: Are there any other notable taxane diterpenoids found alongside Taxezopidine G in Taxus species?

A2: Yes, several other taxanes have been identified in the same studies. For instance, Taxus mairei seeds yielded Taxinine A, 9-deacetyltaxinine, 9-deacetyltaxinine E, 2-deacetyltaxinine, 2-deacetoxytaxinine J, and 2-deacetoxytaxuspine C []. Similarly, Taxus cuspidata heartwood contained taxinine, taxusin, beta-sitosterol, 1 beta-hydroxybaccatin I, and others [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

![9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B158408.png)

![1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-](/img/structure/B158414.png)

![(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one](/img/structure/B158415.png)